molecular formula C10H12N6O B14584618 4-(2,4-Diaminopteridin-6-yl)butan-2-one CAS No. 61267-65-0

4-(2,4-Diaminopteridin-6-yl)butan-2-one

Katalognummer: B14584618
CAS-Nummer: 61267-65-0
Molekulargewicht: 232.24 g/mol
InChI-Schlüssel: WUCSAHZANMFFHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-Diaminopteridin-6-yl)butan-2-one is a chemical compound known for its unique structure and properties It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Diaminopteridin-6-yl)butan-2-one typically involves the reaction of 2,4-diaminopteridine with butanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Diaminopteridin-6-yl)butan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxides or hydroxylated derivatives, while reduction may yield hydrogenated compounds .

Wissenschaftliche Forschungsanwendungen

4-(2,4-Diaminopteridin-6-yl)butan-2-one has several applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(2,4-Diaminopteridin-6-yl)butan-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-(2,4-Diaminopteridin-6-yl)butan-2-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the unique properties it imparts. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .

Eigenschaften

CAS-Nummer

61267-65-0

Molekularformel

C10H12N6O

Molekulargewicht

232.24 g/mol

IUPAC-Name

4-(2,4-diaminopteridin-6-yl)butan-2-one

InChI

InChI=1S/C10H12N6O/c1-5(17)2-3-6-4-13-9-7(14-6)8(11)15-10(12)16-9/h4H,2-3H2,1H3,(H4,11,12,13,15,16)

InChI-Schlüssel

WUCSAHZANMFFHR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC1=CN=C2C(=N1)C(=NC(=N2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.